

Physicochemical Properties of 2-((Dimethylamino)methyl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-((Dimethylamino)methyl)aniline

Cat. No.: B158372

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((Dimethylamino)methyl)aniline, with the Chemical Abstracts Service (CAS) registry number 1904-62-7, is an aromatic amine derivative.^[1] Its structure, featuring a primary aniline amine and a tertiary dimethylamino group on an ortho-substituted benzene ring, makes it a compound of interest in various chemical syntheses. This guide provides a comprehensive overview of its physicochemical properties, offering valuable data for researchers in drug development and chemical synthesis. Due to the limited availability of experimentally determined data for this specific compound, computed properties are provided alongside experimental data for structurally related aniline derivatives to offer a comparative context.

Physicochemical Data

The quantitative physicochemical properties of **2-((Dimethylamino)methyl)aniline** are summarized below. For comparative purposes, data for the related compounds N,N-dimethylaniline and 2-methylaniline are also included.

Table 1: General and Computed Properties of 2-((Dimethylamino)methyl)aniline

Property	Value	Source
Molecular Formula	C ₉ H ₁₄ N ₂	PubChem[1]
Molecular Weight	150.22 g/mol	PubChem[1]
Exact Mass	150.115698455 Da	PubChem[1]
IUPAC Name	2- [(dimethylamino)methyl]aniline	PubChem[1]
CAS Number	1904-62-7	PubChem[1]
XLogP3 (Computed)	1.1	PubChem[1]
Hydrogen Bond Donor Count (Computed)	1	PubChem[1]
Hydrogen Bond Acceptor Count (Computed)	2	PubChem[1]
Rotatable Bond Count (Computed)	3	PubChem[1]

Table 2: Experimental Physical Properties of Related Aniline Derivatives

Property	2- ((Dimethylamino)methyl)aniline	N,N-Dimethylaniline	2-Methylaniline (o-Toluidine)
Melting Point	Data not available	2 °C	-23 °C
Boiling Point	Data not available	194 °C	199-200 °C
Density	Data not available	0.956 g/mL at 25 °C	1.008 g/mL at 25 °C
Solubility in Water	Data not available	1450 mg/L at 25 °C	1.5 g/100 mL at 25 °C

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of **2-((Dimethylamino)methyl)aniline** are outlined below. These are generalized procedures applicable to aniline derivatives.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

- **Sample Preparation:** A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting point range (0.5-1 °C) is indicative of a pure compound.

Determination of Boiling Point

The boiling point of a liquid organic compound can be determined using a micro boiling point or Thiele tube method.

- **Sample Preparation:** A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- **Apparatus Setup:** The test tube is attached to a thermometer and heated in a heating bath (e.g., paraffin oil in a Thiele tube).
- **Heating:** The apparatus is heated gradually until a continuous stream of bubbles emerges from the open end of the inverted capillary tube.

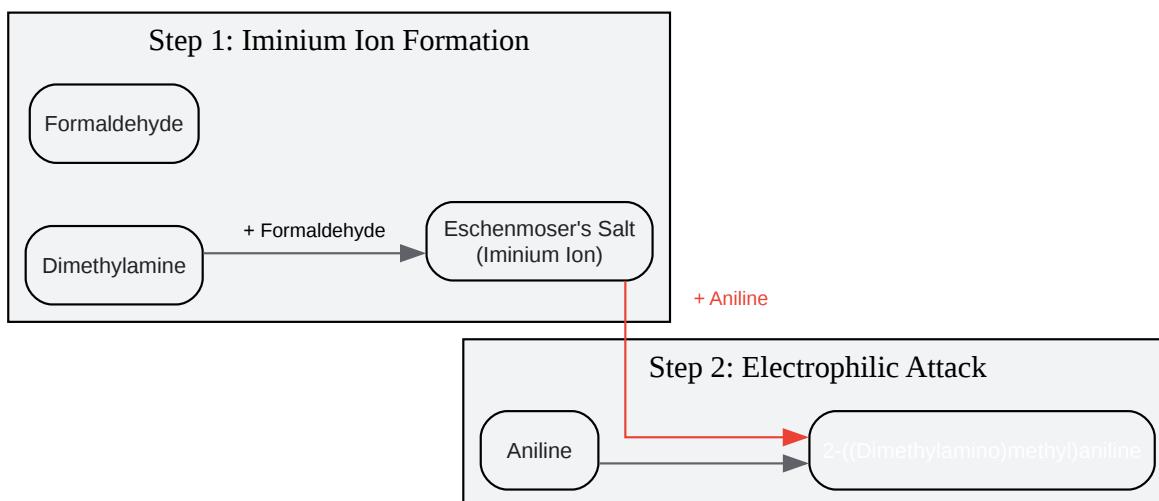
- Observation: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid amine can be determined using a pycnometer or a vibrating tube densimeter.

- Calibration: The mass of the clean, dry pycnometer is determined. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is measured.
- Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid (**2-((Dimethylamino)methyl)aniline**) at the same temperature. The mass of the filled pycnometer is then determined.
- Calculation: The density of the sample is calculated using the formula: Density of sample = (Mass of sample / Mass of reference liquid) * Density of reference liquid

Determination of Solubility

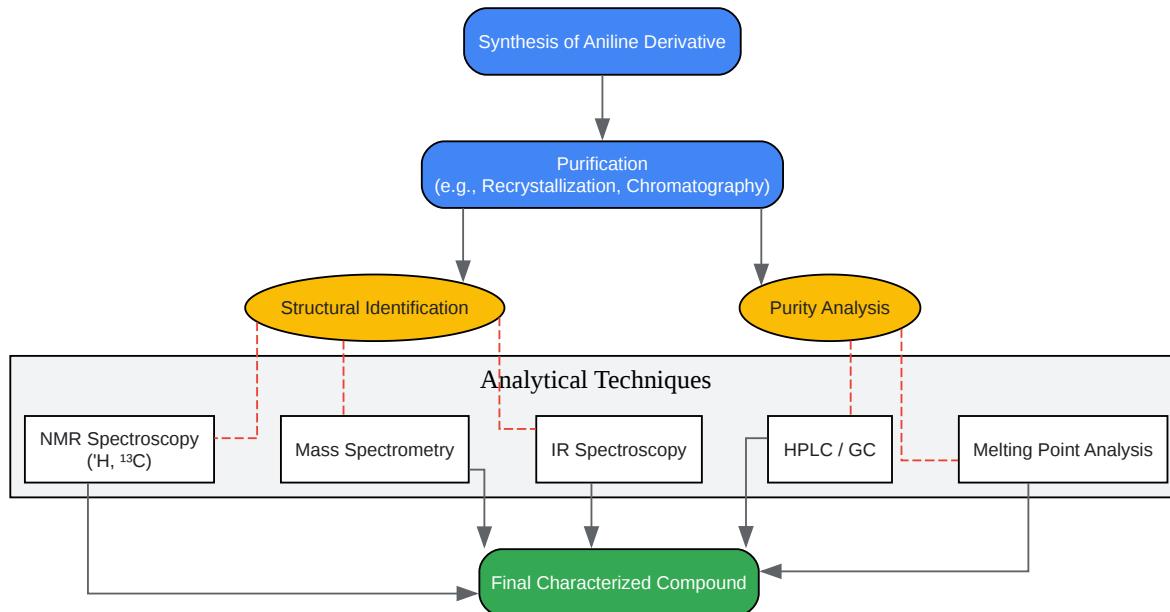

The solubility of an organic compound in various solvents can be determined through a systematic procedure.

- Water Solubility: To a test tube containing a small, measured amount of the compound (e.g., 25 mg or 0.05 mL), add 0.75 mL of water in small portions, shaking vigorously after each addition. Observe if the compound dissolves completely.
- Solubility in Acidic and Basic Solutions: If the compound is insoluble in water, its solubility in 5% aqueous HCl and 5% aqueous NaOH is tested. Solubility in 5% HCl indicates a basic compound (like an amine), while solubility in 5% NaOH suggests an acidic compound.
- Solubility in Organic Solvents: The solubility in common organic solvents such as ethanol, diethyl ether, and acetone can be tested using a similar procedure as with water.

Visualizations

Synthesis Pathway: Mannich Reaction

A plausible synthetic route for **2-((Dimethylamino)methyl)aniline** is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. In the context of synthesizing the target compound, aniline would act as the compound with an active hydrogen, formaldehyde as the aldehyde, and dimethylamine as the secondary amine.



[Click to download full resolution via product page](#)

Caption: Generalized mechanism of the Mannich reaction for the synthesis of **2-((Dimethylamino)methyl)aniline**.

Experimental Workflow: Characterization of a Synthesized Aniline Derivative

Following the synthesis of an aniline derivative like **2-((Dimethylamino)methyl)aniline**, a systematic workflow is employed to confirm its identity and purity.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the characterization of a synthesized aniline derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-((Dimethylamino)methyl)aniline | C9H14N2 | CID 12586115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of 2-((Dimethylamino)methyl)aniline: An In-depth Technical Guide]. BenchChem, [2025]. [Online]

PDF]. Available at: [<https://www.benchchem.com/product/b158372#physicochemical-properties-of-2-dimethylamino-methyl-aniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com